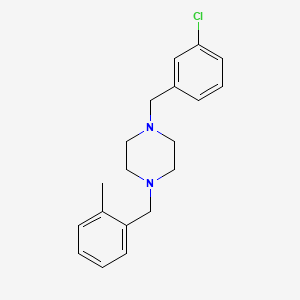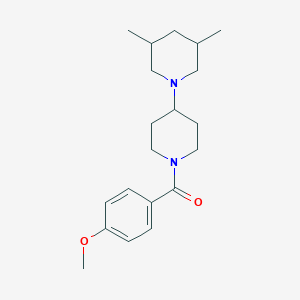![molecular formula C18H20BrClN2 B10884059 1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B10884059.png)
1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two benzyl groups, one substituted with a bromine atom and the other with a chlorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine typically involves the reaction of 1-benzylpiperazine with 4-bromobenzyl chloride and 2-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzyl groups can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or aldehydes.
Reduction: The benzyl groups can be reduced to form the corresponding toluene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted piperazines with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Benzyl alcohols or aldehydes.
Reduction: Toluene derivatives.
Aplicaciones Científicas De Investigación
1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-chlorobenzyl)-4-(2-bromobenzyl)piperazine: Similar structure but with reversed positions of bromine and chlorine atoms.
1-(4-methylbenzyl)-4-(2-chlorobenzyl)piperazine: Contains a methyl group instead of a bromine atom.
1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine: Contains a methyl group instead of a chlorine atom.
Uniqueness
1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine is unique due to the specific combination of bromine and chlorine substituents on the benzyl groups. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C18H20BrClN2 |
|---|---|
Peso molecular |
379.7 g/mol |
Nombre IUPAC |
1-[(4-bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20BrClN2/c19-17-7-5-15(6-8-17)13-21-9-11-22(12-10-21)14-16-3-1-2-4-18(16)20/h1-8H,9-14H2 |
Clave InChI |
NHUZATBMEAQUNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azepan-1-yl[1-(phenylcarbonyl)piperidin-3-yl]methanone](/img/structure/B10883976.png)
![N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10883983.png)
methanone](/img/structure/B10883987.png)


![{2-bromo-6-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile](/img/structure/B10884003.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10884007.png)
![5-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884017.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10884024.png)

![2-{2-chloro-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenoxy}acetohydrazide](/img/structure/B10884038.png)
![N'-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide](/img/structure/B10884048.png)

![1-Benzyl-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B10884067.png)
